4-Methoxybenzyl 2-bromoacetate
Overview
Description
4-Methoxybenzyl 2-bromoacetate is an organic compound that belongs to the class of esters. It is characterized by the presence of a 4-methoxybenzyl group attached to a 2-bromoacetate moiety. This compound is of significant interest in organic synthesis due to its utility as a protecting group and its reactivity in various chemical transformations.
Scientific Research Applications
4-Methoxybenzyl 2-bromoacetate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a protecting group for carboxylic acids and alcohols, allowing for selective reactions at other functional groups.
Medicinal Chemistry: The compound is employed in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients.
Biological Studies: It is used in the modification of biomolecules, such as peptides and nucleotides, to study their structure and function.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxybenzyl 2-bromoacetate typically involves the esterification of 4-methoxybenzyl alcohol with 2-bromoacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions are generally mild, and the product can be obtained in high yield .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxybenzyl 2-bromoacetate undergoes a variety of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 2-bromoacetate moiety can be replaced by various nucleophiles, such as amines, thiols, and alkoxides.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-methoxybenzyl alcohol and 2-bromoacetic acid.
Oxidation: The 4-methoxybenzyl group can be oxidized to form 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Major Products:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Ester Hydrolysis: Products are 4-methoxybenzyl alcohol and 2-bromoacetic acid.
Oxidation: Products include 4-methoxybenzaldehyde and 4-methoxybenzoic acid.
Comparison with Similar Compounds
4-Methoxybenzyl Chloride: Similar in structure but contains a chlorine atom instead of a bromine atom.
4-Methoxybenzyl Alcohol: Lacks the 2-bromoacetate moiety and is used as a starting material for the synthesis of 4-methoxybenzyl 2-bromoacetate.
4-Methoxybenzyl Acetate: Contains an acetate group instead of a 2-bromoacetate moiety.
Uniqueness: this compound is unique due to its combination of the 4-methoxybenzyl protecting group and the reactive 2-bromoacetate moiety.
Properties
IUPAC Name |
(4-methoxyphenyl)methyl 2-bromoacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-9-4-2-8(3-5-9)7-14-10(12)6-11/h2-5H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVNOEAMXCXKGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60530616 | |
Record name | (4-Methoxyphenyl)methyl bromoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60530616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63353-51-5 | |
Record name | (4-Methoxyphenyl)methyl bromoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60530616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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